溴-PEG2-膦酸二乙酯

描述

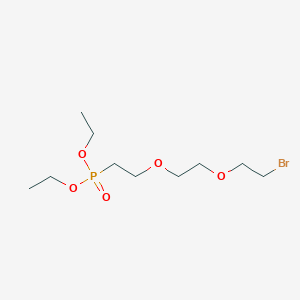

Bromo-PEG2-phosphonic acid ethyl ester is a compound with the molecular formula C₁₀H₂₂BrO₅P and a molecular weight of 333.16 g/mol. It is a polyethylene glycol (PEG)-based linker that contains a bromine group and a phosphonic acid ethyl ester group. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications.

科学研究应用

Bromo-PEG2-phosphonic acid ethyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.

Biology: The compound is used in bioconjugation techniques to attach various biomolecules, such as peptides and proteins, to PEG backbones for improved solubility and stability.

Medicine: In medicinal chemistry, Bromo-PEG2-phosphonic acid ethyl ester is used to develop drug delivery systems and therapeutic agents that can target specific cells or tissues.

Industry: The compound is used in the production of advanced materials and coatings with enhanced properties, such as increased resistance to degradation and improved biocompatibility.

作用机制

Target of Action

Bromo-PEG2-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a polyethylene glycol (PEG)-based PROTAC linker, Bromo-PEG2-phosphonic acid diethyl ester connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of Bromo-PEG2-phosphonic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bromo-PEG2-phosphonic acid diethyl ester indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes such as cell cycle progression, signal transduction, and immune responses .

Pharmacokinetics

As a peg-based compound, it is likely to have improved solubility and stability, which could enhance its bioavailability .

Result of Action

The primary molecular effect of Bromo-PEG2-phosphonic acid diethyl ester is the degradation of its target proteins via the ubiquitin-proteasome system . This can result in various cellular effects depending on the specific function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .

准备方法

Synthetic Routes and Reaction Conditions

Bromo-PEG2-phosphonic acid ethyl ester can be synthesized through a series of chemical reactions involving the introduction of bromine and phosphonic acid ethyl ester groups onto a PEG backbone. The synthetic route typically involves the following steps:

PEG Functionalization: The PEG backbone is first functionalized with a bromine group through a nucleophilic substitution reaction.

Phosphonic Acid Esterification: The brominated PEG intermediate is then reacted with diethyl phosphite in the presence of a base such as sodium hydride (NaH) to introduce the phosphonic acid ethyl ester group.

Industrial Production Methods

Industrial production of Bromo-PEG2-phosphonic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a cGMP (current Good Manufacturing Practice) facility to meet regulatory standards for pharmaceutical and biotechnological applications.

化学反应分析

Types of Reactions

Bromo-PEG2-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.

Hydrolysis: The phosphonic acid ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding phosphonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as thiols, amines, and hydroxyl groups are commonly used in nucleophilic substitution reactions.

Hydrolysis: Hydrolysis reactions are carried out using aqueous acid or base solutions at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: The major products formed from nucleophilic substitution reactions are PEG derivatives with various functional groups, depending on the nucleophile used.

Hydrolysis: The major product formed from hydrolysis is the corresponding phosphonic acid.

相似化合物的比较

Similar Compounds

Bromo-PEG3-phosphonic acid ethyl ester: Similar to Bromo-PEG2-phosphonic acid ethyl ester but with an additional ethylene glycol unit in the PEG backbone.

Bromo-PEG4-phosphonic acid ethyl ester: Contains two additional ethylene glycol units compared to Bromo-PEG2-phosphonic acid ethyl ester.

Uniqueness

Bromo-PEG2-phosphonic acid ethyl ester is unique due to its specific PEG chain length and functional groups, which provide a balance between solubility, reactivity, and biocompatibility. The compound’s ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile linker for various applications in chemistry, biology, medicine, and industry.

生物活性

Bromo-PEG2-phosphonic acid ethyl ester is a specialized chemical compound with significant biological activity, particularly in the realm of drug development and targeted therapies. Its unique structure, characterized by a bromine atom and a phosphonic acid ethyl ester group, plays a crucial role in its function as a linker in bioconjugation processes, enhancing the pharmacokinetic properties of therapeutic agents.

- Molecular Formula : C₁₀H₂₂BrO₅P

- Molecular Weight : 333.16 g/mol

- Structure : The compound belongs to the polyethylene glycol (PEG) derivatives family, specifically classified as a PEG bromide.

Biological Activity

Bromo-PEG2-phosphonic acid ethyl ester exhibits notable biological activities primarily due to its role as a linker in bioconjugates. Its applications include:

- Targeted Drug Delivery : The compound is utilized in the creation of proteolysis-targeting chimeras (PROTACs), which leverage the ubiquitin-proteasome system to selectively degrade specific proteins within cells. This mechanism offers a novel approach to therapeutic intervention, particularly in cancer treatment.

- Enhancement of Solubility and Stability : The presence of the phosphonic acid ethyl ester group contributes to improved solubility and stability, making it suitable for various drug formulations.

The biological activity of Bromo-PEG2-phosphonic acid ethyl ester is largely attributed to its ability to form stable conjugates with target biomolecules. This is facilitated by:

- Reactivity of the Bromine Atom : The bromine atom serves as a reactive site for further chemical modifications, allowing for the attachment of various therapeutic agents.

- Bioconjugation Strategies : Interaction studies have shown that this compound can effectively bind with target proteins, enhancing the efficacy of drug delivery systems.

Comparative Analysis with Similar Compounds

To understand the unique features of Bromo-PEG2-phosphonic acid ethyl ester, a comparison with related compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bromo-PEG2-phosphonic acid diethyl ester | Similar structure with diethyl instead of ethyl | Different leaving group properties |

| PEGylated phosphonic acids | Used for solubility enhancement | Varies in chain length and functional groups |

| PEG-bromides | General class for bioconjugation | Specific reactivity due to phosphonic acid group |

This table highlights how Bromo-PEG2-phosphonic acid ethyl ester stands out due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties.

Case Studies and Research Findings

Recent studies have focused on the interactions between Bromo-PEG2-phosphonic acid ethyl ester and various biological molecules. Key findings include:

- Binding Affinities : Research has demonstrated that this compound exhibits strong binding affinities with target proteins, which is critical for its effectiveness as a drug delivery vehicle.

- Stability Evaluation : Studies assessing the stability of conjugates formed using this linker indicate that it maintains structural integrity under physiological conditions, which is essential for therapeutic applications.

- Efficacy in Cancer Treatment : Investigations into the use of PROTACs containing Bromo-PEG2-phosphonic acid ethyl ester have shown promising results in selectively degrading oncogenic proteins, thereby inhibiting tumor growth .

属性

IUPAC Name |

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKSVRXAWIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。